molecular formula C16H18N2O3S B5884139 N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5884139
M. Wt: 318.4 g/mol
InChI Key: URNFQMNVGXZSRA-UHFFFAOYSA-N
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Description

N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMSG, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMSG is a glycine derivative that has been shown to have significant biological activity, including anti-inflammatory and antitumor effects.

Scientific Research Applications

N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antitumor effects in vitro and in vivo. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Mechanism of Action

The mechanism of action of N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. In addition, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anticancer effects.

Advantages and Limitations for Lab Experiments

N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. This compound has also been shown to be stable under a variety of conditions, making it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. First, further studies are needed to elucidate the mechanism of action of this compound. Second, more research is needed to determine the pharmacokinetics and pharmacodynamics of this compound. Third, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models. Fourth, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, further studies are needed to explore the potential therapeutic applications of this compound, including its use in the treatment of inflammatory diseases and cancer.

Synthesis Methods

N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized by the reaction of 2,3-dimethylbenzoyl chloride with glycine in the presence of triethylamine. The resulting intermediate is then reacted with phenylsulfonyl chloride to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-7-6-10-15(13(12)2)18(11-16(17)19)22(20,21)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNFQMNVGXZSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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